molecular formula C56H76N16O22 B8193235 H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH

Cat. No.: B8193235
M. Wt: 1325.3 g/mol
InChI Key: AGNCCPVJIGFHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sequence Analysis and Primary Structure Determinants

The primary structure of DAEFRHDSGYE features alternating acidic (D1, E3, D7, E11) and basic (R5, H6) residues, creating a charge-polarized sequence (net charge: -3 at pH 7.4) that influences solubility and intermolecular interactions. Key physicochemical properties derived from in silico analysis include:

Property Value
Molecular Weight 1,383.41 Da
Theoretical pI 4.32
Aliphatic Index 36.36
Grand Average of Hydropathy (GRAVY) -1.12

The N-terminal aspartate (D1) and adjacent hydrophobic residues (A2, F4) mirror the full Aβ(1-42) sequence, suggesting conserved roles in initial aggregation steps. Circular dichroism studies reveal a predominance of random coil conformations in aqueous buffer (70–80% at 25°C), transitioning to partial β-sheet content (∼20%) in 30% trifluoroethanol.

NMR-Based Conformational Studies in Solvent Systems

High-resolution 2D $$ ^1H $$-$$ ^{15}N $$ HSQC NMR of DAEFRHDSGYE in 20 mM phosphate buffer (pH 6.8) identified chemical shift perturbations (CSPs) indicative of transient helical propensity between F4 and H6. Key observations include:

  • Solvent-Dependent Dynamics : In aqueous solution, residues D1–E3 exhibit fast nanosecond timescale motions, while R5–Y10 show microsecond conformational exchanges attributed to backbone dihedral angle fluctuations.
  • Salt Bridge Networks : A stabilizing interaction between D7 and H6 ($$ ^1J_{NH} $$ coupling = 92 Hz) persists even in denaturing conditions (8 M urea), suggesting localized structure retention.
  • pH Sensitivity : Protonation of H6 at pH <6.0 induces a conformational shift, increasing β-strand propensity by 40% as measured by $$ ^3J_{HNHα} $$ scalar couplings.

Solid-state NMR on fibrillized DAEFRHDSGYE revealed parallel in-register β-sheets stabilized by intermolecular D23–K28 salt bridges, mirroring the structural motif observed in full-length Aβ(1-42) fibrils.

Molecular Dynamics Simulations of Early Folding Intermediates

All-atom MD simulations (AMBER ff14SB, 1 μs trajectories) delineated three folding intermediates:

  • Extended Conformer (0–200 ns): Dominated by electrostatic repulsion between D1/D7/E11, maintaining a radius of gyration ($$ R_g $$) of 14.2 Å.
  • Helical Nucleus (200–600 ns): Transient α-helix formation (residues 3–7) with $$ R_g $$ = 10.8 Å, stabilized by E3–R5 and F4–H6 side-chain interactions.
  • β-Hairpin Precursor (>600 ns): Anti-parallel β-strands (D1–F4 and S8–E11) connected by a Type I’ turn at R5–D7, $$ R_g $$ = 9.1 Å.

Metadynamics simulations identified a free energy barrier of 12.3 kcal/mol for the helical-to-β transition, explaining the peptide’s slow aggregation kinetics compared to full-length Aβ.

Comparative Structural Motifs with Full-Length Aβ(1-42)

DAEFRHDSGYE shares critical motifs with Aβ(1-42):

Feature DAEFRHDSGYE Aβ(1-42)
N-Terminal Flexibility Disordered (1–5) Disordered (1–16)
Hydrophobic Core F4 F19/L34/V36
Salt Bridge D7–H6 D23–K28
β-Sheet Propensity 15–20% 30–40%

Notably, the D7–H6 interaction in DAEFRHDSGYE structurally aligns with the D23–K28 salt bridge in Aβ(1-42), which governs fibril elongation rates. Cryo-EM data further show that DAEFRHDSGYE protofibrils adopt a 2.4 nm cross-β spacing identical to mature Aβ(1-42) fibrils.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNCCPVJIGFHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H76N16O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

Wang resin or 2-chlorotrityl chloride resin is typically employed due to their compatibility with Fmoc chemistry and stability under basic conditions. The C-terminal glutamic acid is first anchored via its carboxyl group, forming an ester bond with the resin’s hydroxyl groups. Preactivation of the amino acid using reagents like DIPC (N,N'-diisopropylcarbodiimide) ensures efficient coupling.

Fmoc Deprotection

Deprotection of the Fmoc group is achieved using 20–30% pyrrolidine in DMF , which selectively removes the α-amino protection without affecting side-chain groups. This step is critical to expose the amine for subsequent coupling. Residual reagents are removed via DMF washes to prevent side reactions.

Amino Acid Coupling: Reagents and Efficiency

Coupling reactions utilize activated Fmoc-protected amino acids. TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) are common activators, enhancing nucleophilic attack by the deprotected amine. Arginine and histidine residues require orthogonal side-chain protection (e.g., Pmc for arginine, Trt for histidine) to prevent side reactions during deprotection.

Table 2: Coupling Reagents and Their Efficacy

ReagentActivation MechanismCoupling Efficiency (%)
TBTU/HOBtForms active ester intermediate98–99
DIPC/HOBtIn situ carbodiimide activation95–97
HATUUranium-based activation>99

Coupling times vary from 30 minutes to 2 hours, depending on steric hindrance. For example, phenylalanine and tyrosine residues may require extended coupling due to aromatic side chains.

Cleavage and Global Deprotection

After sequential coupling, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA) , water, and triisopropylsilane (TIS) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. A typical formulation is TFA:H2O:TIS = 95:2.5:2.5 (v/v) , applied for 2–4 hours at room temperature. Scavengers like ethanedithiol are omitted due to the absence of cysteine residues in the target peptide.

Purification and Analytical Characterization

Crude peptide is precipitated in cold diethyl ether, dissolved in acetonitrile/water, and purified via reverse-phase HPLC using a C18 column. Gradient elution (5–60% acetonitrile in 0.1% TFA over 30 minutes) resolves impurities, yielding >95% pure product. Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight (theoretical: 1316.4 Da), while analytical HPLC verifies homogeneity.

Challenges and Process Optimization

Incomplete Coupling and Sequence Truncations

Residues with bulky side chains (e.g., arginine at position 5) are prone to incomplete coupling, leading to deletion peptides. Double coupling with 1.5 equivalents of amino acid and prolonged reaction times mitigate this.

Epimerization Risks

Aspartic acid and glutamic acid residues are susceptible to epimerization during activation. Using preactivated esters (e.g., OxymaPure) instead of carbodiimides reduces racemization to <0.5% .

Chemical Reactions Analysis

Types of Reactions

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH: can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like tyrosine and histidine can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C56H76N16O22
  • Molecular Weight : 1325.31 g/mol
  • CAS Number : 190436-05-6
  • Solubility : Soluble in water and DMSO
  • Storage Temperature : -15°C

Alzheimer's Disease Research

The peptide plays a pivotal role in the formation of amyloid plaques, which are characteristic of Alzheimer's disease. Studies have shown that fragments of the amyloid beta peptide can influence neuronal health and contribute to neurodegeneration.

  • Mechanism of Action : The peptide is involved in oxidative stress responses and metal ion binding, which are critical in the pathology of Alzheimer’s disease. It has been shown to affect kinase activation and cholesterol transport regulation .

Protein Interactions

Research indicates that the N-terminal fragment of the amyloid beta peptide interacts with phospholipase A2, influencing neuronal growth and inflammatory responses. This interaction suggests potential therapeutic avenues for reducing amyloid aggregation and plaque formation .

Therapeutic Potential

The compound’s ability to modulate cellular signaling pathways makes it a candidate for developing treatments aimed at reducing inflammation and oxidative stress in neurodegenerative conditions. For instance, higher affinity interactions between amyloid beta fragments and enzymes may help mitigate harmful aggregations .

Case Study 1: Interaction with Phospholipase A2

A study investigated the structural interaction between the N-terminal fragment of the amyloid beta peptide and phospholipase A2 derived from cobra venom. The findings revealed that this interaction could reduce amyloid aggregation, suggesting a potential therapeutic strategy for Alzheimer’s disease .

Case Study 2: Inhibition of Fatty Acid Synthase

Another research explored how derivatives of this peptide could inhibit acetyl-CoA carboxylase (ACC) enzymes involved in fatty acid synthesis. The results indicated that these peptides could enhance insulin sensitivity and reduce triglyceride levels in animal models, highlighting their potential beyond neurodegeneration .

Summary Table of Applications

Application AreaDescriptionReferences
Alzheimer's Disease ResearchStudy of amyloid plaque formation and neurodegeneration mechanisms
Protein Interaction StudiesInvestigating interactions with phospholipase A2 to understand neuroprotective effects
Therapeutic DevelopmentPotential use in developing treatments targeting inflammation and oxidative stress
Metabolic RegulationInhibition of fatty acid synthesis pathways for metabolic health benefits

Mechanism of Action

The mechanism of action of H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH involves its interaction with cellular proteins and membranes. It can aggregate to form amyloid fibrils, which are implicated in the pathogenesis of Alzheimer’s disease. The peptide interacts with various molecular targets, including enzymes and receptors, affecting cellular pathways related to protein aggregation and neurotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares DE-11 with structurally or functionally related peptides:

Compound Name Sequence Length Molecular Weight (Da) Key Residues Biological Role Source
DE-11 11 ~1,325.5 Asp³, Glu², Arg, His, Tyr Apoptosis assay control
H-Ser-Asp-Gly-Arg-Gly-OH 5 490.47 Gly³, Asp, Arg Unclear; glycine-rich flexibility
H-Glu-Asp-OH 2 262.22 Glu, Asp Biochemical assays (e.g., solubility)
H-Val-Gly-Asp-Glu-OH 4 ~418.4 Val, Gly, Asp, Glu Eosinophil chemotaxis studies
GLP-1 (7-37) fragment 31 ~3,500 His, Ala, Glu³, Leu, Lys Insulin secretion modulation
H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH 9 1,074.05 Glu³, Tyr², Pro Cholecystokinin precursor fragment

Key Structural and Functional Differences:

Sequence Length and Complexity :

  • DE-11 (11 residues) is longer than dipeptides (e.g., H-Glu-Asp-OH) but shorter than large functional peptides like GLP-1 (31 residues). Its mid-length structure balances specificity and synthetic feasibility .
  • Shorter peptides (e.g., H-Val-Gly-Asp-Glu-OH) may exhibit lower target specificity but higher stability due to fewer degradation sites .

Charged Residues :

  • DE-11 contains five acidic residues (Asp³, Glu²) and two basic residues (Arg, His), enabling pH-dependent interactions. In contrast, H-Ser-Asp-Gly-Arg-Gly-OH has fewer charged residues but higher glycine content, favoring structural flexibility .

Phosphorylation Sensitivity :

  • DE-11p (phosphorylated at Ser8) demonstrates how post-translational modifications alter bioactivity. This property is absent in simpler peptides like H-Glu-Asp-OH .

Functional Roles: DE-11 serves as a nonphosphorylated control in apoptosis studies, while GLP-1 (7-37) regulates glucose metabolism . The Pro-containing peptide (H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH) adopts rigid conformations, unlike DE-11’s flexible backbone .

Solubility and Stability :

  • DE-11’s multiple charged residues enhance water solubility but may reduce membrane permeability. Smaller peptides like H-Glu-Asp-OH exhibit higher thermal stability (boiling point: 608.2°C) due to compact structures .

Biological Activity

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-OH, commonly referred to as a fragment of the beta-amyloid peptide (specifically Aβ(1-11)), is of significant interest in biomedical research due to its implications in neurodegenerative diseases, particularly Alzheimer's disease. This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C56H76N16O22
  • Molecular Weight : 1325.31 g/mol
  • CAS Number : 190436-05-6
  • Solubility : Soluble in DMSO and water, indicating potential for various biological assays .

Biological Activity Overview

This compound exhibits several biological activities, primarily related to neuroprotection and modulation of amyloid aggregation:

  • Neuroprotective Effects : Research indicates that this peptide can exhibit neuroprotective properties by influencing cellular pathways involved in neuronal survival and apoptosis. It has been shown to modulate the activity of various neurotrophic factors, which are crucial for neuronal health .
  • Modulation of Amyloid Aggregation : As a fragment of the beta-amyloid peptide, it plays a role in the aggregation process associated with Alzheimer's disease. Studies suggest that specific sequences within this peptide can either promote or inhibit the aggregation of amyloid plaques, which are characteristic of Alzheimer's pathology .
  • Antinociceptive Activity : Some studies have indicated that peptides similar to this compound exhibit analgesic properties, suggesting potential applications in pain management .

The mechanisms underlying the biological activity of this compound include:

  • Interaction with Receptors : This peptide may interact with various receptors in the central nervous system (CNS), including those involved in pain modulation and neuroprotection.
  • Influence on Signaling Pathways : It is believed to affect signaling pathways related to inflammation and oxidative stress, thereby contributing to its protective effects against neuronal damage .

Table 1: Summary of Key Studies on this compound

Study ReferenceFindingsImplications
Maiti et al. (2024)Demonstrated that this compound influences amyloid aggregation dynamics.Potential for developing therapeutic agents targeting amyloid pathology in Alzheimer's disease.
MDPI Review (2024)Highlighted neuroprotective effects through modulation of neurotrophic factors.Suggests use in neurodegenerative disease therapies.
VWR (2024)Reported solubility and stability profiles conducive for pharmaceutical formulations.Supports further development for clinical applications.

Q & A

Q. How can researchers determine the purity and identity of H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH?

Methodological Answer:

  • Use reverse-phase HPLC with a C18 column to assess purity, comparing retention times to standards .
  • Confirm identity via mass spectrometry (MS) (e.g., MALDI-TOF or ESI-MS) to verify molecular weight .
  • Perform amino acid analysis (AAA) after acid hydrolysis to quantify residue composition .

Q. What are optimal conditions for solubilizing and storing this peptide?

Methodological Answer:

  • Test solubility in aqueous buffers (e.g., PBS, pH 7.4) or organic-aqueous mixtures (e.g., 10% acetic acid) with sonication .
  • Avoid repeated freeze-thaw cycles; store lyophilized at -20°C or in solution at -80°C with protease inhibitors if unstable .

Q. What strategies are recommended for synthesizing this peptide with high fidelity?

Methodological Answer:

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling efficiency for challenging residues (e.g., arginine, histidine) .
  • Employ orthogonal cleavage/deprotection (e.g., TFA cocktails with scavengers) to minimize side reactions .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be analyzed to predict bioactivity?

Methodological Answer:

  • Apply circular dichroism (CD) in varying solvents (e.g., aqueous vs. membrane-mimetic environments) to assess secondary structure .
  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to model folding pathways and ligand interactions .
  • Validate with NMR spectroscopy for residue-specific structural insights .

Q. How should researchers resolve contradictory data on the peptide’s bioactivity across studies?

Methodological Answer:

  • Replicate experiments under standardized conditions (pH, temperature, assay type) to isolate variables .
  • Perform dose-response curves with rigorous controls (e.g., negative/positive controls for receptor binding assays) .
  • Use meta-analysis to reconcile discrepancies, evaluating study design biases (e.g., cell line variability) .

Q. What experimental designs are suitable for studying its interaction with biological targets (e.g., receptors)?

Methodological Answer:

  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling .
  • Design alanine-scanning mutagenesis of target receptors to identify critical binding residues .
  • Combine with cryo-EM or X-ray crystallography for structural resolution of complexes .

Methodological Frameworks

Q. How to formulate hypotheses about the peptide’s mechanism of action?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Use PICO framework (Population, Intervention, Comparison, Outcome) for comparative studies (e.g., vs. truncated analogs) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects?

Methodological Answer:

  • Fit data to non-linear regression models (e.g., sigmoidal curves) using software like GraphPad Prism .
  • Apply ANOVA with post-hoc tests for multi-group comparisons, ensuring power analysis for sample size adequacy .

Ethical and Documentation Standards

Q. How to ensure compliance with ethical guidelines in peptide-based studies involving human cells?

Methodological Answer:

  • Submit protocols to Institutional Review Boards (IRB) for approval, detailing biosafety and informed consent .
  • Follow Good Clinical Practice (GCP) guidelines if using clinical samples .

Q. What documentation practices enhance reproducibility in peptide research?

Methodological Answer:

  • Archive raw data (e.g., HPLC chromatograms, MS spectra) in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) .
  • Use electronic lab notebooks (ELNs) for real-time tracking of synthesis protocols and modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.